molecular formula C11H19NO9 B1147798 L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- CAS No. 31105-01-8

L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)-

Cat. No.: B1147798
CAS No.: 31105-01-8
M. Wt: 309.28
InChI Key:
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Description

L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- is a compound formed by the reaction of L-glutamic acid with 1-deoxy-D-fructose. This compound is part of the Amadori rearrangement products, which are intermediates in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- can be synthesized through the Maillard reaction. This involves heating L-glutamic acid with 1-deoxy-D-fructose under controlled conditions. The reaction typically occurs in an aqueous medium at elevated temperatures, often around 90°C, and can be accelerated by the presence of phosphate buffers .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves mixing L-glutamic acid and 1-deoxy-D-fructose in large reactors, followed by heating and subsequent purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert it into different derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled pH and temperature conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- has several scientific research applications:

    Chemistry: It is used as a model compound to study the Maillard reaction and its intermediates.

    Biology: This compound is studied for its role in biological systems, particularly in protein glycation and its effects on protein function.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in diabetes and other metabolic disorders.

    Industry: It is used in the food industry to enhance flavors and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- exerts its effects involves its participation in the Maillard reaction. This reaction leads to the formation of advanced glycation end-products (AGEs), which can affect protein structure and function. The compound interacts with various molecular targets, including proteins and enzymes, altering their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-deoxy-D-fructos-1-yl)-L-alanine
  • N-(1-deoxy-D-fructos-1-yl)-L-phenylalanine
  • N-(1-deoxy-D-fructos-1-yl)-L-histidine

Uniqueness

L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- is unique due to its specific structure and the presence of both an amino acid and a sugar moiety. This dual nature allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2S)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO9/c13-4-7(15)10(19)9(18)6(14)3-12-5(11(20)21)1-2-8(16)17/h5,7,9-10,12-13,15,18-19H,1-4H2,(H,16,17)(H,20,21)/t5-,7+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFNBARRTADWAC-AJGMQJJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201022944
Record name L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31105-01-8
Record name Fructose-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31105-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031105018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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